Home > Products > Screening Compounds P147772 > (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol - 274693-39-9

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Catalog Number: EVT-1443068
CAS Number: 274693-39-9
Molecular Formula: C23H28F2N6O6S
Molecular Weight: 554.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ticagrelor is a synthetic molecule classified as a triazolo[4,5-d]pyrimidine derivative. [] While its primary known application is in the field of pharmacology as an antiplatelet medication, its unique structure and chemical properties make it a molecule of interest for various scientific research applications beyond its pharmaceutical uses.

Synthesis Analysis

The synthesis of Ticagrelor involves multiple steps and utilizes various reagents and intermediates. One of the key intermediates in the synthesis of Ticagrelor is (3aR,4S,6R,6aS)-6-amino-2,2-dimetiltetragidro 3an-cyclopenta[d][1,3]dioxol-4-ol dibenzoyl-L-tartrate. This intermediate can be synthesized through a multi-step process involving the reaction of specific starting materials and subsequent purification steps. [, ] Another important aspect of Ticagrelor synthesis is the formation of specific diastereomers, as only one specific stereoisomer exhibits the desired biological activity. Achieving this requires careful control of reaction conditions and the use of chiral reagents or separation techniques. [, , ]

Molecular Structure Analysis

Ticagrelor possesses a complex molecular structure with multiple chiral centers, contributing to its specific biological activity. [, ] Understanding its three-dimensional structure is crucial for investigating its interactions with other molecules and potential applications in various research areas. Techniques like X-ray crystallography can provide detailed insights into its molecular structure and conformation. [] For example, analysis of the crystal structure of Ticagrelor with 3,4-dihydroxybenzoic acid and water revealed important information about its intermolecular interactions and packing arrangements. []

Mechanism of Action

While the primary mechanism of action of Ticagrelor in a clinical setting involves reversible binding to the P2Y12 receptor, influencing platelet aggregation, its potential mechanisms within a broader research context remain largely unexplored. [] Investigating its interactions with various biological targets, such as enzymes or receptors, could reveal novel mechanisms and potential applications in areas beyond its established antiplatelet activity.

Physical and Chemical Properties Analysis

Ticagrelor exists as a white to off-white powder under standard conditions. [, ] Information about its specific physical properties like melting point, boiling point, solubility in different solvents, and stability under various conditions is crucial for researchers to design experiments and handle the compound effectively. For instance, the development of solid oral formulations of Ticagrelor requires understanding its solubility, stability, and compatibility with various excipients. [, ] Furthermore, the identification of Ticagrelor solvates and cocrystals, such as those with 3-hydroxy-2-naphthoic acid and 1,4-dioxane, provides insights into its solid-state properties and potential for modification to improve its physicochemical characteristics. []

AR-C124910XX

  • Compound Description: AR-C124910XX is the major active metabolite of Ticagrelor (1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-). It is formed through O-deethylation of Ticagrelor and exhibits significant pharmacological activity. []
  • Relevance: AR-C124910XX is structurally related to Ticagrelor by the absence of an ethyl group on the hydroxyethoxy side chain. Both compounds are identified as major circulating components in plasma and feces. []

M5 (AR-C133913XX)

  • Compound Description: M5, also known as AR-C133913XX, is a metabolite of Ticagrelor (1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-) formed via N-dealkylation. It is primarily found in the urine as a glucuronide conjugate (M4). []
  • Relevance: M5 is structurally similar to Ticagrelor but lacks the entire [(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino group attached to the triazolo[4,5-d]pyrimidine ring system. []

{1S-[1α,2α,3ss(1S*,2R*),5ss]}-3-(7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

  • Compound Description: This compound is a specific diastereomer of Ticagrelor (1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-). It is investigated for its pharmaceutical properties, particularly its suitability for oral administration. [, ]
  • Relevance: This compound shares the same core structure as Ticagrelor, with the only difference being the specific stereochemistry at certain chiral centers. [, ]

Ticagrelor 3-hydroxy-2-naphthoic acid Cocrystal

  • Compound Description: This compound is a cocrystal of Ticagrelor (1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-) and 3-hydroxy-2-naphthoic acid. This cocrystal form exhibits enhanced stability compared to the pure Ticagrelor. []
  • Relevance: This compound is directly derived from Ticagrelor through cocrystallization, incorporating 3-hydroxy-2-naphthoic acid into the crystal lattice to modify its physicochemical properties. []

Ticagrelor 1,4-dioxane Solvate

  • Compound Description: This compound is a solvate of Ticagrelor (1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-) with 1,4-dioxane. Like the cocrystal form, the solvate form also demonstrates improved stability compared to Ticagrelor alone. []
  • Relevance: This compound is formed by incorporating 1,4-dioxane into the crystal structure of Ticagrelor, resulting in a solvate with potentially altered physicochemical properties compared to Ticagrelor. []

Properties

CAS Number

274693-39-9

Product Name

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfonyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Molecular Formula

C23H28F2N6O6S

Molecular Weight

554.57

InChI

InChI=1S/C23H28F2N6O6S/c1-2-7-38(35,36)23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(37-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1

InChI Key

LRDWQLSHMNMZAJ-FNOIDJSQSA-N

SMILES

CCCS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F

Synonyms

Ticagrelor Impurity M; (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.